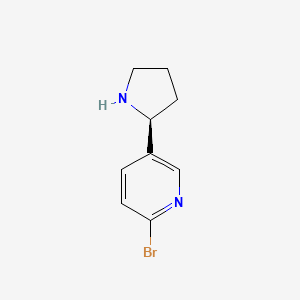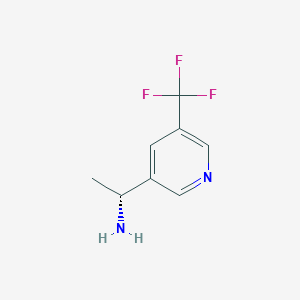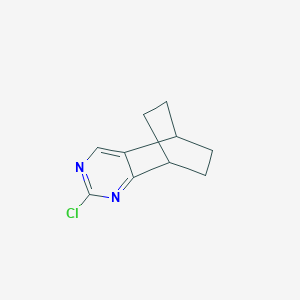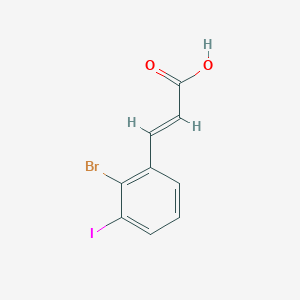
3-(2-Bromo-3-iodophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-3-iodophenyl)acrylic acid is an organic compound that features both bromine and iodine atoms attached to a phenyl ring, along with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-iodophenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. One common method is the bromination of 3-iodophenylacrylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-3-iodophenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(2-Bromo-3-iodophenyl)acrylic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-3-iodophenyl)acrylic acid depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a building block that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Bromophenyl)acrylic acid
- 3-(3-Iodophenyl)acrylic acid
- 3-(2-Chloro-3-iodophenyl)acrylic acid
Uniqueness
3-(2-Bromo-3-iodophenyl)acrylic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in certain synthetic applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H6BrIO2 |
|---|---|
Poids moléculaire |
352.95 g/mol |
Nom IUPAC |
(E)-3-(2-bromo-3-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+ |
Clé InChI |
OQBVNPUSNRACFO-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)I)Br)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C(C(=C1)I)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


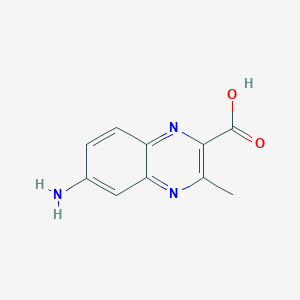
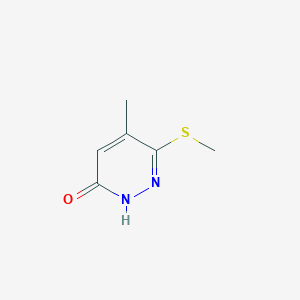

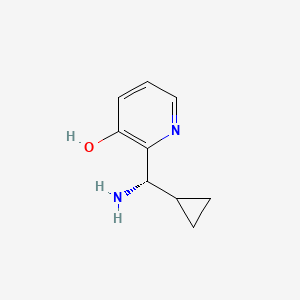

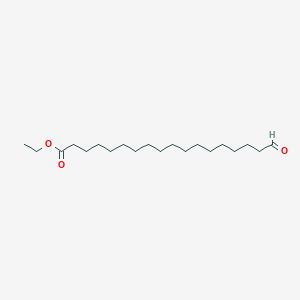
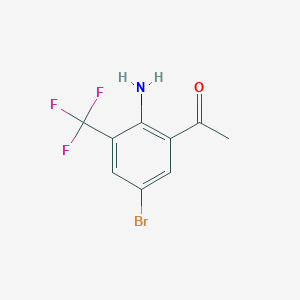
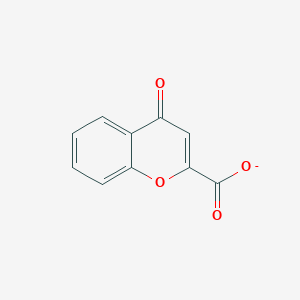
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
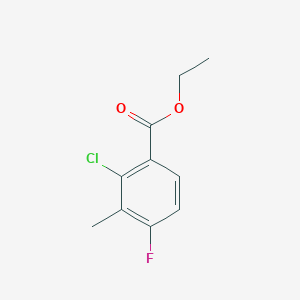
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
